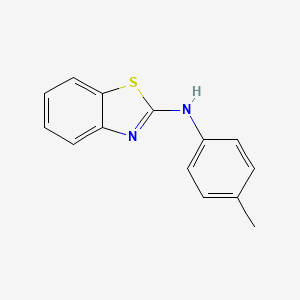

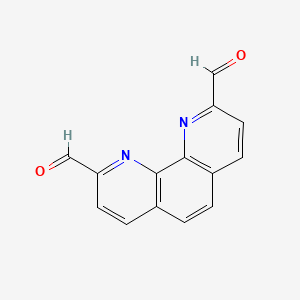

N-(4-methylphenyl)-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis is carried out.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound at the atomic level.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it may undergo under certain conditions or in the presence of certain reagents.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical behavior, such as its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties.Wissenschaftliche Forschungsanwendungen

Antitumor Properties

N-(4-methylphenyl)-1,3-benzothiazol-2-amine exhibits potent antitumor properties. Research indicates that certain 2-(4-aminophenyl)benzothiazoles have selective and powerful antitumor effects in vitro and in vivo. Specifically, these compounds induce and are biotransformed by cytochrome P450 1A1, leading to active and inactive metabolites. They have been shown to effectively retard the growth of breast and ovarian xenograft tumors, highlighting their potential as chemotherapeutic agents (Bradshaw et al., 2002).

Antimicrobial and Corrosion Inhibition

N-(4-methylphenyl)-1,3-benzothiazol-2-amine derivatives have been synthesized and tested for their antimicrobial properties. These compounds displayed significant bioactivity against various bacterial strains. Additionally, they have been studied for their corrosion inhibition effects, particularly against mild steel in acidic environments. This dual application in both the medical and industrial fields demonstrates the versatility of this chemical class (Nayak & Bhat, 2023).

Enzyme Inhibition and Anticancer Activity

Some derivatives of N-(4-methylphenyl)-1,3-benzothiazol-2-amine have shown potential in enzyme inhibition and anticancer activities. These compounds have been tested against various cancer cell lines and enzymes, showing a range of inhibitory effects. Their biochemical interactions and efficacy in inhibiting cancerous cell growth underscore their importance in pharmacological research (Mustafa et al., 2014).

Water-Soluble Fluorescent and Colorimetric pH Probe

In the field of chemical sensing, derivatives of N-(4-methylphenyl)-1,3-benzothiazol-2-amine have been utilized in the development of water-soluble fluorescent and colorimetric pH probes. These compounds can potentially serve as real-time pH sensors for various applications, including intracellular pH imaging, due to their high stability, selectivity, and large Stokes shifts (Diana et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. This could include its acute and chronic toxicity, its potential for causing cancer or genetic damage, and precautions that need to be taken when handling it.

Zukünftige Richtungen

This could involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods or reactions that could be explored.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)15-14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPQYMXZWLYUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348795 | |

| Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

CAS RN |

70785-26-1 | |

| Record name | N-(4-methylphenyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)